molecular formula C11H9ClN2O2S B1213976 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid CAS No. 49779-99-9

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid

Cat. No.: B1213976
CAS No.: 49779-99-9
M. Wt: 268.72 g/mol
InChI Key: XCDLQBPCFGMSKB-UHFFFAOYSA-N
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Description

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid (CAS 49779-99-9) is a versatile thiazole derivative serving as a key scaffold in medicinal chemistry research. This compound has demonstrated significant anti-inflammatory activity in pharmacological studies, providing a core structure for establishing structure-activity relationships . Its derivatives have been synthesized and evaluated for potential immunosuppressive properties , revealing unexpected chemical properties that make it a valuable subject for further investigation . Recent research into novel thiazole acetic acid derivatives has expanded its potential applications to include cardiovascular research , with studies indicating that certain derivatives can significantly increase developed tension in isolated heart models, suggesting potential avenues for studying heart failure conditions . The compound is a precursor in synthesizing diverse derivatives, including acyl and imido derivatives, which allow researchers to explore a wide range of biological activities . Its structural framework is also recognized in broader reviews of thiazole derivatives as potential anti-inflammatory agents , highlighting its ongoing relevance in drug discovery . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers can utilize this compound for developing novel synthetic derivatives, probing biochemical mechanisms, and screening for various pharmacological activities.

Properties

IUPAC Name

2-[2-amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2S/c12-7-3-1-6(2-4-7)10-8(5-9(15)16)17-11(13)14-10/h1-4H,5H2,(H2,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDLQBPCFGMSKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)N)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198045
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49779-99-9
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049779999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30198045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely documented method involves the reaction of thiourea with 4-chloroacetoacetyl chloride in a chlorohydrocarbon solvent. This process, patented by, proceeds via nucleophilic attack by the thiourea’s sulfur atom on the electrophilic carbon of 4-chloroacetoacetyl chloride, forming a thiazolidine intermediate. Subsequent intramolecular cyclization and dehydrohalogenation yield the thiazole core.

The stoichiometric ratio of thiourea to 4-chloroacetoacetyl chloride is critical. Excess thiourea (1.2:1 molar ratio) minimizes side reactions, such as hydrolysis of the acetyl chloride moiety, while ensuring complete conversion.

Solvent and Temperature Optimization

Methylene chloride is the preferred solvent due to its low polarity, which stabilizes the reactive intermediate and prevents premature hydrolysis. The reaction occurs in two stages:

  • Initial addition at 5–10°C to control exothermicity.

  • Completion at 25–30°C to drive cyclization.

A representative protocol from specifies:

  • Dissolving 4-chloroacetoacetyl chloride (18.6 g) in methylene chloride (187.7 g) at -25°C .

  • Adding this solution dropwise to a suspension of thiourea (15.2 g) in water (30 g) at 5–7°C .

  • Stirring for 30 minutes at 5–7°C , followed by 60 minutes at 25–27°C .

This method achieves a 78.5% yield of the hydrochloride salt, which is isolated as colorless crystals (m.p. 151.4–151.9°C ).

Alternative Pathways: Acetophenone Condensation and Diazotization

Challenges in Decarboxylation and Stability

Early methods described in faced issues with light sensitivity and decarboxylation of the free acid form. Neutralizing the hydrochloride salt under basic conditions (e.g., with NaOH) produces the free acid, which degrades in solution to 2-amino-4-methylthiazole . To mitigate this, the hydrochloride salt is recommended for storage and further reactions.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

ParameterThiourea/4-Chloroacetoacetyl ChlorideAcetophenone-Thiourea
Yield 78.5%70% (analogous compounds)
Reaction Time 2 hours4–6 hours
Key Solvent Methylene chlorideEthanol/Water
Stability Stable as hydrochloride saltLight-sensitive
Scalability Industrial-scale feasibleLimited to lab-scale

Advantages of the Patent Method

  • Higher yield due to optimized temperature control.

  • Reduced side products from chlorohydrocarbon stabilization.

  • Direct isolation of the hydrochloride salt avoids decarboxylation.

Structural Characterization and Validation

Spectroscopic Data

  • FTIR : Bands at 3200 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=N), and 1525–790 cm⁻¹ (thiazole ring).

  • ¹H NMR (DMSO-d₆) : Signals at δ 7.42–7.90 (aryl protons) and δ 3.60 (acetic acid –CH₂–).

  • Molecular Weight : 268.72 g/mol (PubChem CID 198256).

Industrial and Pharmacological Implications

The patented method is scalable for bulk production, critical for antibiotic manufacturing. Future research should explore:

  • Green solvent alternatives to chlorohydrocarbons.

  • Enzymatic cyclization to reduce reliance on harsh reagents.

  • Derivatization for enhanced biological activity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Nitro derivatives of the thiazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have shown that 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid exhibits significant cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
This compoundHEPG2 (liver carcinoma)7.06Doxorubicin0.15
This compoundMCF7 (breast carcinoma)10.25Doxorubicin0.10
This compoundDLD1 (colon carcinoma)12.50Doxorubicin0.12

These results indicate its potential as a therapeutic agent in cancer treatment.

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects, with derivatives demonstrating activity ranging from 55% to 80% compared to ibuprofen's activity of approximately 85%.

Table 2: Anti-inflammatory Activity Comparison

CompoundAnti-inflammatory Activity (%)Reference DrugActivity (%)
Derivative of this compound55 - 80Ibuprofen85

This suggests that structural modifications can enhance therapeutic efficacy against inflammation.

Antimicrobial Activity

The antimicrobial evaluation indicates that derivatives of this compound possess significant antibacterial and antifungal properties, making them candidates for treating infectious diseases.

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Synthesis and Evaluation: A series of new thiazole derivatives were synthesized from this compound and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains.
  • Structure-Activity Relationship (SAR): Research on SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce activity. This insight is crucial for designing more potent derivatives.
  • Cardiovascular Effects: Studies on synthetic derivatives showed potential cardiovascular benefits, indicating that some compounds could raise developed tension without affecting heart rate or blood vessel activity .

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid involves its interaction with specific molecular targets within cells. The compound can inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

Structural analogs differ in substituent type, position, and functional groups, significantly altering biological activity:

Compound Name Substituents (Position) Key Structural Differences Biological Effects
2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid -NH₂ (2), 4-ClPh (4), -CH₂COOH (5) Reference compound Modulates cardiovascular tension
SMVA-10 () -NHPh (2), 4-ClPh (4), -CH₂COOH (5) Phenylamino vs. amino group Reduces developed tension in cardiovascular models
SMVA-60 (Ethyl ester, ) -NHPh (2), 4-ClPh (4), -CH₂COOEt (5) Esterification of acetic acid Increases developed tension; prodrug potential
2-(4-Chlorophenyl)-5-methylthiazole-4-acetic acid () -CH₃ (5), 4-ClPh (2), -CH₂COOH (4) Methyl at position 5, acetic acid at 4 Melting point 155–156°C; lower polarity
2-Amino-4-(4-chlorophenyl)-5-methylthiazole () -CH₃ (5), 4-ClPh (4), -NH₂ (2) Methyl replaces acetic acid Higher lipophilicity; altered solubility

Key Insight: The position and nature of substituents critically influence activity. For example, ester derivatives (e.g., SMVA-60) may act as prodrugs, while methyl groups reduce polarity compared to acetic acid .

Halogen-Substituted Phenyl Analogs

Variations in halogen substitution on the phenyl ring impact electronic and steric properties:

Compound Name Phenyl Substituent Key Effects
2-Amino-4-(4-bromophenyl)thiazole-5-acetic acid () 4-Bromo Increased molecular weight; potential for enhanced binding affinity
2-Amino-4-(2,4-difluorophenyl)thiazole () 2,4-Difluoro Electron-withdrawing effects; altered metabolism
This compound 4-Chloro Balanced lipophilicity and metabolic stability

Key Insight: Bromine and fluorine substitutions may alter metabolic pathways and binding interactions compared to chlorine, as seen in prostaglandin hydroperoxidase-mediated metabolism studies .

Cardiovascular Effects ()

  • Target Compound : Modulates developed tension without affecting heart rate.
  • SMVA-35 (2-chlorophenylamino analog): Decreases heart rate in the presence of acetylcholine.
  • SMVA-42 (4-bromophenylamino analog): Induces contractile responses in aortic tissue, abolished by prazosin (α1-adrenergic antagonist).

Metabolic and Toxicological Profiles

  • Target Compound: No direct evidence of carcinogenicity, but thorough toxicological studies are lacking .
  • Thiamine Oxidase Substrates () : Enzymatic oxidation of thiazoles (e.g., thiamine) highlights metabolic susceptibility, which may vary with substituents.

Physicochemical Properties

Property Target Compound Ethyl Ester (SMVA-60) 5-Methyl Analog ()
Molecular Weight ~283.7 (estimated) ~297.7 267.73
Melting Point Not reported Not reported 155–156°C
pKa ~3.9 (acetic acid group) ~4.5 (ester) 3.94
Solubility Moderate (polar groups) Low (ester) Low (methyl group)

Key Insight : Acetic acid derivatives exhibit higher solubility than methyl or ester analogs, influencing bioavailability .

Biological Activity

2-Amino-4-(4-chlorophenyl)thiazole-5-acetic acid is a heterocyclic compound belonging to the thiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential roles in anticancer, anti-inflammatory, and antimicrobial activities. The presence of the 4-chlorophenyl group enhances its chemical reactivity and biological efficacy.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H8ClN2O2S\text{C}_9\text{H}_8\text{ClN}_2\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 232.69 g/mol
  • Melting Point: 169-171 °C
  • Solubility: Soluble in organic solvents; limited solubility in water.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Topoisomerase II Inhibition: Thiazole derivatives, including this compound, have been shown to interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.
  • Cell Cycle Disruption: The compound induces a G2 phase cell cycle arrest, which is critical for its anticancer properties.
  • Enzyme Interaction: It inhibits specific enzymes involved in metabolic pathways, affecting overall metabolic flux and cellular functions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference DrugIC50 (µM)
This compoundHEPG2 (liver carcinoma)7.06Doxorubicin0.15
This compoundMCF7 (breast carcinoma)10.25Doxorubicin0.10
This compoundDLD1 (colon carcinoma)12.50Doxorubicin0.12

The compound exhibited varying degrees of cytotoxicity across different cell lines, indicating its potential as an anticancer agent .

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promising anti-inflammatory effects. A study reported that derivatives of this compound demonstrated anti-inflammatory activity ranging from 55% to 80% compared to ibuprofen's activity of approximately 85%.

Table 2: Anti-inflammatory Activity Comparison

CompoundAnti-inflammatory Activity (%)Reference DrugActivity (%)
Derivative of this compound55 - 80Ibuprofen85

This suggests that structural modifications can enhance therapeutic efficacy against inflammation.

Antimicrobial Activity

The antimicrobial evaluation of this compound and its derivatives has also been documented. Studies indicate that these thiazole derivatives possess significant antibacterial and antifungal properties, making them candidates for further development in treating infectious diseases .

Case Studies

Several case studies highlight the biological relevance of this compound:

  • Synthesis and Evaluation : A series of new thiazole derivatives were synthesized from this compound and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications enhanced efficacy against resistant strains .
  • Structure-Activity Relationship (SAR) : Research on SAR revealed that electron-donating groups significantly enhance cytotoxicity, while electron-withdrawing groups reduce activity . This insight is crucial for designing more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-(4-chlorophenyl)thiazole-5-acetic acid, and how can yield be maximized?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted thioureas with α-haloacetic acid derivatives. Key steps include:

  • Intermediate formation : React 4-chlorophenyl isothiocyanate with ethyl bromoacetate to form the thiazole core .
  • Amination : Introduce the amino group via nucleophilic substitution or catalytic hydrogenation, ensuring pH control (6.5–7.5) to avoid side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to isolate the product. Yield optimization (70–85%) requires inert atmosphere (N₂) and stoichiometric excess of α-haloacetic acid (1.2 eq) .

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • HPLC : Use a C18 column (ACN/0.1% TFA in water, 60:40) with UV detection at 254 nm; retention time ~8.2 min .
  • NMR : Key signals include δ 7.35–7.45 (4H, aromatic Cl-substituted phenyl), δ 6.10 (2H, NH₂), and δ 3.65 (2H, CH₂COOH) .
  • Mass Spectrometry : ESI-MS m/z 297.1 [M+H]⁺ .

Q. What biological targets are associated with this compound, and how are activity assays designed?

Methodological Answer: Thiazole derivatives often target enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABAₐ). Assay design includes:

  • In vitro enzymatic inhibition : Pre-incubate the compound (1–100 µM) with recombinant COX-2, measure prostaglandin E₂ via ELISA .
  • Cell-based assays : Use HUVEC cells (ATCC CRL-1730) to assess anti-angiogenic effects; IC₅₀ calculated via MTT assay after 48-hour exposure .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer:

  • Thermal stability : Decomposition occurs above 150°C (TGA analysis). Store at 4°C in amber vials to prevent photodegradation .
  • pH sensitivity : Stable in pH 5–7 (aqueous buffer); hydrolyzes in alkaline conditions (pH >9) to form 4-chlorophenylthiazole fragments .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized protocols : Adopt WHO-recommended cell lines and inhibitor concentrations .
  • Batch consistency : Validate purity (>98% via HPLC) and confirm stereochemistry (circular dichroism) for each study .
  • Meta-analysis : Use statistical tools (e.g., two-tailed t-test, ANOVA) to compare datasets; prioritize studies with SEM ≤10% .

Q. What structure-activity relationship (SAR) trends are critical for modifying this compound’s bioactivity?

Methodological Answer:

  • Electron-withdrawing groups (EWGs) : Substituting the 4-chlorophenyl group with NO₂ or CF₃ enhances enzymatic inhibition (e.g., COX-2 IC₅₀ improves from 12 µM to 5 µM) .
  • Amino group modifications : Acetylation reduces solubility but increases blood-brain barrier permeability (logP increases from 1.2 to 2.8) .

Q. What computational methods support rational design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • Density Functional Theory (DFT) : Predict redox potentials and metabolic sites (e.g., sulfur oxidation in the thiazole ring) .
  • Molecular docking (AutoDock Vina) : Screen against PDB targets (e.g., 5KIR for COX-2); prioritize derivatives with binding energy ≤−8.0 kcal/mol .

Q. How can in vitro toxicity be systematically evaluated during lead optimization?

Methodological Answer:

  • Hepatotoxicity screening : Incubate with HepG2 cells (24–72 hrs), measure ALT/AST release via colorimetric assays .
  • Genotoxicity : Ames test (TA98 strain) + comet assay (lymphocytes); threshold set at >2-fold increase in micronuclei vs. control .

Q. What crystallographic techniques resolve polymorphism or hydrate formation in this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction : Use Mo-Kα radiation (λ = 0.71073 Å) to determine unit cell parameters; compare with Cambridge Structural Database entries .
  • Powder XRD : Identify hydrate forms (e.g., monohydrate vs. anhydrous) via characteristic peaks at 2θ = 12.4° and 18.7° .

Q. What novel heterocyclic synthons can be derived from this compound for broader medicinal applications?

Methodological Answer:

  • Triazolo-thiadiazine hybrids : React with hydrazine hydrate and CS₂ under reflux to form [1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-ones, which show antiviral activity (EC₅₀ = 3.2 µM vs. HSV-1) .
  • Thienopyrimidinones : Condense with malononitrile to yield 6-acetyl-3-amino-2,5-dimethylthieno[2,3-d]pyrimidin-4(3H)-one, a potential kinase inhibitor .

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